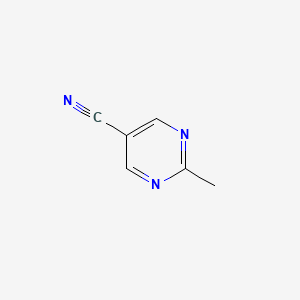

2-Methylpyrimidine-5-carbonitrile

Descripción general

Descripción

2-Methylpyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3, and a nitrile group attached to the fifth carbon. The methyl group at the second position makes it a substituted pyrimidine. This compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 2-methylpyrimidine-5-carbonitrile, has been extensively studied. For instance, a method for synthesizing 2,4-diamino-6-arylpyrimidine-5-carbonitrile derivatives involves a one-pot reaction of aromatic aldehydes, malononitrile, and guanidine carbonate under solvent-free conditions, which offers environmental benefits and excellent yields . Another synthesis approach for related pyrimidine compounds includes a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and nitrogen-containing reagents in alkaline ethanol . Additionally, the synthesis of 2-methyl-4,5-pyrimidinedicarbonitrile, a closely related compound, is achieved by reacting diethyl ethoxymethyleneoxalacetate with acetamidine, followed by ester conversion and treatment with methanol .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often determined using X-ray diffraction techniques. For example, the structure of a nickel complex with O-methylpyridine-2-carboximidate ligands derived from pyridine-2-carbonitrile was elucidated using X-ray diffraction . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that modify their structure and properties. For instance, pyridine-2-carbonitrile undergoes metal(II)-promoted hydrolysis to form pyridine-2-carboxylic acid, with the pathway depending on the presence of specific reagents and the central metal atom . The reactivity of pyrimidine derivatives with nitrogen nucleophiles and active methylene compounds has also been reported, leading to the formation of azolyl- and azinylthiopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Spectroscopic methods such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are commonly used to study these properties. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing absorption and fluorescence maxima at specific wavelengths, and the effects of solvents on emission spectra were interpreted . The absorption spectra of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile were recorded in various solvents and temperatures, and a protonation constant was calculated . These studies provide insights into the behavior of pyrimidine derivatives in different environments and their potential applications.

Aplicaciones Científicas De Investigación

Synthesis of Novel Pyrimidines and Antibacterial Activity

2-Methylpyrimidine-5-carbonitrile is utilized as a precursor in the synthesis of new pyrimidines and condensed pyrimidines, including quinazoline, tetrazolopyrimidine, and others. These synthesized compounds exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria, indicating their potential in the development of new antibacterial agents (Hamid & Shehta, 2018).

Development of Scalable Synthesis Processes

The chemical has been a key intermediate in the scalable synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, an important component for Vitamin B1. Two processes have been developed for its synthesis, both showing promise for industrial-scale applications (Zhao, Ma, & Chen, 2012).

Role in the Synthesis of Thiamine

2-Methylpyrimidine-5-carbonitrile is used in Thorpe-Ziegler cyclization, leading to the synthesis of compounds that are crucial intermediates in the production of thiamine (Edenhofer, Spiegelberg, & Oberhänsli, 1975).

Catalysis and Eco-Friendly Synthesis

The compound serves as a catalyst in the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives, offering an eco-friendly and efficient pathway for constructing these derivatives (Siddiqui, Rai, Rahila, & Srivastava, 2014).

Antiproliferative Activity

2-Methylpyrimidine-5-carbonitrile-basedcompounds have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines, including lung, colon, and breast cancer cells. This demonstrates the potential of these compounds in cancer research and therapy (Awadallah, Piazza, Gary, Keeton, & Canzoneri, 2013).

Synthesis and Spectroscopic Analysis

The compound has also been used in the synthesis and analysis of various pyridine derivatives. These studies involve X-ray, IR, NMR, and electronic spectroscopy, contributing to the understanding of the structural and optical properties of pyridine derivatives (Jukić, Cetina, Halambek, & Ugarković, 2010).

Preparation of Alkoxy-Pyrimidine N-Oxides

2-Methylpyrimidine-5-carbonitrile derivatives have been prepared and converted to N-oxides and nitriles, showing the versatility of this compound in the synthesis of various pyrimidine derivatives (Yamanaka, 1958).

Synthesis of Pyrido-Pyrimidines

This compound has played a role in the synthesis of pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes. These syntheses contribute to the development of new heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (Perandones & Soto, 1998).

Safety And Hazards

Propiedades

IUPAC Name |

2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXDALJZOCGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609810 | |

| Record name | 2-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrimidine-5-carbonitrile | |

CAS RN |

5506-97-8 | |

| Record name | 2-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

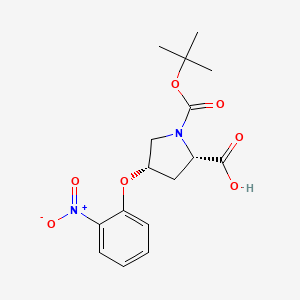

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

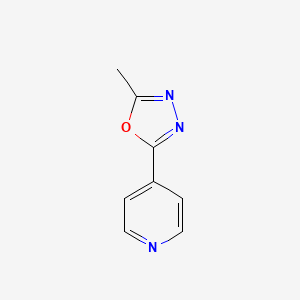

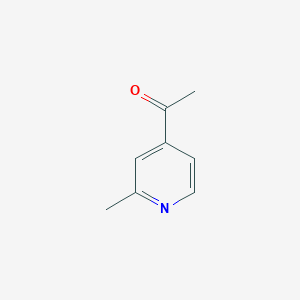

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)